3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde
Description
Properties
Molecular Formula |
C10H5F3OS |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-3-6(4-14)1-2-7(8)9/h1-5H |
InChI Key |
IYPBHXFLFBYYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde typically involves the trifluoromethylation of benzo[b]thiophene followed by formylation. One common method is the photochemical reaction of benzo[b]thiophene with bromotrifluoromethane, which yields a mixture of trifluoromethylated products. The desired 3-(Trifluoromethyl)benzo[b]thiophene is then isolated and subjected to formylation using a Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Addition to the Aldehyde Group
The aldehyde group undergoes nucleophilic additions with hydrazine derivatives to form hydrazones, semicarbazones, and related compounds.
Mechanistic Notes :
-
Hydrazone formation proceeds via nucleophilic attack of the hydrazine on the aldehyde carbonyl, followed by dehydration .
-
The electron-withdrawing trifluoromethyl group enhances electrophilicity of the aldehyde, accelerating nucleophilic addition .
Oxidation of the Aldehyde to Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid under strong oxidizing conditions.
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, heat | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | Requires acidic conditions |
Key Observations :
Scientific Research Applications
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated thiophene derivatives.
Biology: Investigated for its potential as a selective inhibitor of certain enzymes due to the presence of the trifluoromethyl group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and exhibiting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Table 1: Structural and Functional Comparison
Biological Activity
3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the introduction of a trifluoromethyl group onto the benzo[b]thiophene core, followed by aldehyde formation. Various synthetic routes have been explored, including electrophilic aromatic substitution and functional group transformations.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene, including those with trifluoromethyl substituents, exhibit significant antimicrobial properties. For example, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.60 to 2.83 μg/mL against both active and dormant strains . The presence of the trifluoromethyl group may enhance lipophilicity and membrane permeability, contributing to increased antimicrobial activity.
Anticancer Properties
Several studies have reported on the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound have demonstrated antiproliferative effects in various cancer cell lines. One study highlighted that certain benzo[b]thiophenes exhibited IC50 values as low as 0.56 µM against tubulin polymerization, indicating their potential as chemotherapeutic agents . The mechanism often involves the induction of apoptosis through caspase activation and disruption of cell cycle progression.
Case Study 1: Antitubercular Activity
In a comparative study, derivatives similar to this compound were tested against MDR-MTB strains. The results showed that specific substitutions led to enhanced activity compared to standard treatments like rifampicin (RIF) and isoniazid (INH). Notably, a select compound exhibited a selectivity index (SI) greater than 30, indicating low cytotoxicity while maintaining high efficacy against bacterial targets .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of various benzo[b]thiophene derivatives. Compounds were evaluated for their ability to inhibit cell growth in human leukemia cell lines. The most potent derivatives showed significant inhibition of tubulin polymerization and induced apoptosis through caspase-3 activation, underscoring their potential as anticancer agents .
Data Summary
| Compound | Activity Type | MIC/IC50 Value | Notes |
|---|---|---|---|
| This compound | Antitubercular | 0.60 - 2.83 μg/mL | Effective against dormant MTB |
| Related Derivative | Anticancer | 0.56 µM | Inhibits tubulin polymerization |
| Related Derivative | Antioxidant | EC50 = 20 µg/mL | Superior antioxidant compared to BHT |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde, and how do reaction conditions influence intermediate stability?
- Methodological Answer : The compound can be synthesized via trifluoroacetimidoyl chloride intermediates, which act as electrophilic imine surrogates. For example, lithium halocarbenoid-mediated homologation reactions enable the introduction of trifluoromethyl groups into heterocyclic systems. Key intermediates like 2-Fluoro-4-(trifluoromethyl)benzaldehyde (precursor to benzo[b]thiophene derivatives) are stabilized under anhydrous conditions at low temperatures (-78°C). Reaction stoichiometry (e.g., LiCH2Cl equivalents) and solvent polarity (THF or DMF) critically affect intermediate stability and regioselectivity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound's purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC) confirms regiochemistry, while X-ray crystallography resolves ambiguities in stereoelectronic effects from the trifluoromethyl group. High-Performance Liquid Chromatography (HPLC) with UV detection monitors reaction progress, and Thermogravimetric Analysis (TGA) assesses thermal stability. For example, X-ray data in Supporting Information (SI) files often clarify bond angles distorted by fluorine electronegativity .
Q. What safety precautions are necessary when handling this compound, given its reactive aldehyde group and trifluoromethyl substituent?
- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye irritation (classified as Skin Irrit. 2 and Eye Irrit. 2). Avoid contact with reducing agents due to the aldehyde's electrophilicity. Spills should be neutralized with sodium bicarbonate and disposed via halogen-waste protocols. Always consult Safety Data Sheets (SDS) for spill-response specifics .
Advanced Research Questions
Q. How can lithium halocarbenoid-mediated homologation be optimized for introducing trifluoromethyl groups into benzo[b]thiophene systems?
- Methodological Answer : Optimize stoichiometry (1–2 equivalents of LiCH2Cl) to control mono- vs. di-homologation. Anhydrous THF at -78°C minimizes side reactions, while tetrahedral intermediates (e.g., 90-A in Scheme 89) are trapped using trifluoroacetimidoyl chlorides. Electrophilicity-tuning via electron-withdrawing groups (e.g., -CF3) enhances carbenoid reactivity. Monitor intermediates via TLC (silica gel, hexane/EtOAc) and quench with ammonium chloride .
Q. What strategies mitigate competing side reactions during the formation of the benzothiophene core under electrophilic conditions?
- Methodological Answer : Use bulky bases (e.g., Et3N) to deprotonate thiophene precursors selectively, avoiding polymerization. Protect the aldehyde group with acetals during cyclization. For example, in Scheme 89, slow addition of electrophiles (e.g., Cl⁻) at 0°C prevents overhalogenation. Computational modeling (DFT) predicts charge distribution to guide substituent placement and reduce byproduct formation .
Q. How do computational models predict the electronic effects of the trifluoromethyl group on the compound's reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. The -CF3 group withdraws electron density, activating the benzothiophene core for Suzuki-Miyaura couplings. Solvent parameters (e.g., dielectric constant) in Gaussian09 simulations optimize Pd(PPh3)4-catalyzed reactions. Experimental validation via Hammett plots correlates σₚ values with coupling efficiency .
Q. What methodologies are used to analyze structure-activity relationships (SAR) when this compound is incorporated into RIPK3-targeting necroptosis inhibitors?
- Methodological Answer : Replace the benzothiophene core with bioisosteres (e.g., thieno[3,2-b]thiophene) and assess inhibitory activity via kinase assays. Use in vitro necroptosis models (e.g., HT-29 cells) to measure IC50 values. Molecular docking (AutoDock Vina) identifies binding interactions between the trifluoromethyl group and RIPK3's hydrophobic pocket. SAR studies in J. Med. Chem. highlight the necessity of the aldehyde for covalent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
